molecular formula C12H13FO3 B1310721 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid CAS No. 695186-85-7

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid

Cat. No.: B1310721
CAS No.: 695186-85-7
M. Wt: 224.23 g/mol
InChI Key: OYMMKASGSUZMPT-QPJJXVBHSA-N
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Preparation Methods

The synthesis of 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid typically involves the reaction of 4-hydroxyphenylacrylic acid with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

3-[4-(3-Fluoropropoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:

    4-(3-Fluoropropoxy)phenylacetic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    3-(4-Fluorophenoxy)propionic acid: This compound has a similar fluoropropoxy group but differs in the position of the phenyl ring.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-8-1-9-16-11-5-2-10(3-6-11)4-7-12(14)15/h2-7H,1,8-9H2,(H,14,15)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMMKASGSUZMPT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420777
Record name 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695186-85-7
Record name 3-[4-(3-Fluoropropoxy)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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